2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethyl group, a brominated hydroxybenzoyl moiety, and an iminopyran carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Iminopyran: The construction of the iminopyran ring system through cyclization reactions.
Esterification: The attachment of the methoxyethyl group to the carboxylate moiety.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the hydroxybenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects on biological pathways can be studied using molecular docking and biochemical assays to identify key interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxybenzoyl)-2-pyridone: Shares a similar hydroxybenzoyl group but differs in the pyridone ring structure.
5-Bromo-2-hydroxybenzoyl derivatives: Compounds with variations in the substituents on the benzoyl group.
Uniqueness
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-4-5-23-16(21)12-6-9(8-24-15(12)18)14(20)11-7-10(17)2-3-13(11)19/h2-3,6-8,18-19H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLAUMWJPTFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=COC1=N)C(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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